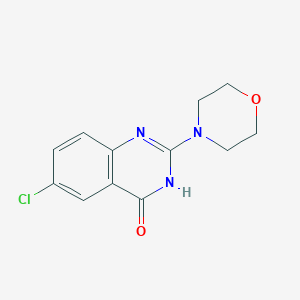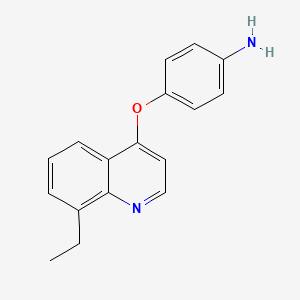
4-((8-Ethylquinolin-4-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((8-Ethylquinolin-4-yl)oxy)aniline is an organic compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of an aniline group attached to an 8-ethylquinoline moiety through an ether linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-Ethylquinolin-4-yl)oxy)aniline typically involves the following steps:
Formation of 8-Ethylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Etherification: The 8-ethylquinoline is then reacted with 4-chloroaniline in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-((8-Ethylquinolin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline group, where halogenated reagents can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents like bromine or chlorine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-((8-Ethylquinolin-4-yl)oxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: Potential use in the development of pharmaceutical compounds targeting specific biological pathways.
Industry: Used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-((8-Ethylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((8-Methylquinolin-4-yl)oxy)aniline
- 4-((8-Propylquinolin-4-yl)oxy)aniline
- 4-((8-Butylquinolin-4-yl)oxy)aniline
Uniqueness
4-((8-Ethylquinolin-4-yl)oxy)aniline is unique due to its specific ethyl substitution on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(8-ethylquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C17H16N2O/c1-2-12-4-3-5-15-16(10-11-19-17(12)15)20-14-8-6-13(18)7-9-14/h3-11H,2,18H2,1H3 |
InChI Key |
HBSSORZOZCAQND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC=N2)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


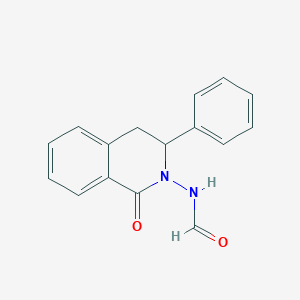
![N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide](/img/structure/B11852320.png)
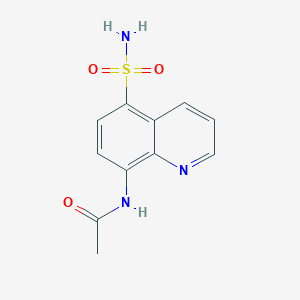

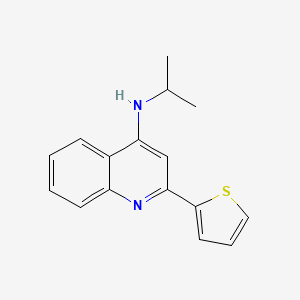
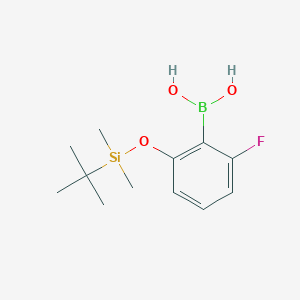
![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)
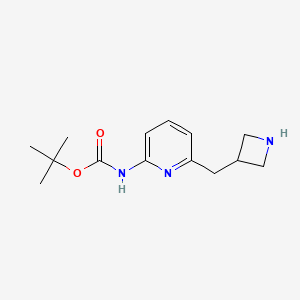
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)



